molecular formula C12H17O2P B2957628 4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide CAS No. 300395-52-2

4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide

Cat. No. B2957628
CAS RN: 300395-52-2
M. Wt: 228.264
InChI Key: SRTAZJPBHQFXFX-OSEHSPPNSA-N
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Description

4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide, also known as MPP+, is a chemical compound that has gained significant attention in scientific research for its potential applications in the field of neuroscience. MPP+ is a neurotoxin that selectively damages dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease and other neurodegenerative disorders.

Mechanism of Action

4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+ exerts its toxic effects by entering dopaminergic neurons through the dopamine transporter and inhibiting mitochondrial complex I, leading to oxidative stress and cell death. This mechanism is similar to that of the Parkinson's disease-causing agent, MPTP, and has helped researchers better understand the underlying mechanisms of the disease.
Biochemical and Physiological Effects:
4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+ has been shown to cause a range of biochemical and physiological effects in the brain, including the depletion of dopamine levels, oxidative stress, and the activation of microglia and astrocytes. These effects can lead to the development of Parkinsonian symptoms, such as tremors, rigidity, and bradykinesia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+ in lab experiments is its ability to selectively target dopaminergic neurons, making it a valuable tool for studying Parkinson's disease. However, 4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+ also has several limitations, including its toxicity and potential for non-specific effects on other cell types.

Future Directions

There are several future directions for research involving 4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+. One area of interest is the development of new therapies for Parkinson's disease based on the mechanisms of action of 4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+. Another area of research is the use of 4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+ as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the use of 4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+ as a potential biomarker for Parkinson's disease, which could lead to earlier diagnosis and more effective treatment options.

Synthesis Methods

4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+ can be synthesized through a multi-step process involving the reaction of 1-methyl-4-phenylpyridinium (4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+) with a phosphine oxide. The resulting compound is then purified and characterized using various analytical techniques.

Scientific Research Applications

4-Methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide+ has been widely used in scientific research to study the effects of neurotoxins on the brain. It is commonly used as a model compound for Parkinson's disease, as it selectively targets dopaminergic neurons in the substantia nigra, leading to the development of Parkinsonian symptoms.

properties

IUPAC Name

3,3,5,5-tetradeuterio-4-methyl-1-oxo-1-phenyl-1λ5-phosphinan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O2P/c1-12(13)7-9-15(14,10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3/i7D2,8D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTAZJPBHQFXFX-OSEHSPPNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCP(=O)(CC1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CP(=O)(CC(C1(C)O)([2H])[2H])C2=CC=CC=C2)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1-phenyl-4-Phosphorinan-3,3,5,5-d4-ol 1-oxide

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